Cas no 168828-70-4 (4-(2-fluoro-4-nitrophenyl)thiomorpholine)

4-(2-Fluoro-4-nitrophenyl)thiomorpholine is a fluorinated nitroaryl thiomorpholine derivative with notable utility in pharmaceutical and agrochemical research. Its structural features, including the electron-withdrawing nitro and fluoro substituents, enhance reactivity, making it a valuable intermediate in nucleophilic aromatic substitution and cross-coupling reactions. The thiomorpholine moiety contributes to improved solubility and metabolic stability, advantageous in drug design. This compound is particularly useful in the synthesis of bioactive molecules, such as kinase inhibitors and antimicrobial agents. High purity grades are available, ensuring reproducibility in synthetic applications. Its stability under standard storage conditions further supports its use in industrial and academic settings.
4-(2-fluoro-4-nitrophenyl)thiomorpholine structure
168828-70-4 structure
商品名:4-(2-fluoro-4-nitrophenyl)thiomorpholine
CAS番号:168828-70-4
MF:C10H11FN2O2S
メガワット:242.269944429398
MDL:MFCD11039549
CID:1349724
PubChem ID:10824071

4-(2-fluoro-4-nitrophenyl)thiomorpholine 化学的及び物理的性質

名前と識別子

    • 4-(2-fluoro-4-nitrophenyl)thiomorpholine
    • 3-fluoro-4-thiomorpholinonitrobenzene
    • MCULE-4299296815
    • T7091955
    • CTK0A8450
    • ZINC34507373
    • SureCN2151682
    • Thiomorpholine, 4-(2-fluoro-4-nitrophenyl)-
    • 3-fluoro-4-thiomorpholinonitrobenzene; MCULE-4299296815; T7091955; CTK0A8450; ZINC34507373; SureCN2151682; Thiomorpholine, 4-(2-fluoro-4-nitrophenyl)-;
    • 4-(2-fluoro-4-nitrophenyl)thiomorpholine(WXC05525)
    • W13108
    • DB-395452
    • 168828-70-4
    • A907772
    • PUZPGWLYSCSDBO-UHFFFAOYSA-N
    • AS-65888
    • SY127772
    • Z645739774
    • MFCD11039549
    • CCG-301634
    • SCHEMBL2151682
    • CS-0038715
    • DTXSID30445440
    • AKOS016907923
    • C10H11FN2O2S
    • MDL: MFCD11039549
    • インチ: InChI=1S/C10H11FN2O2S/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2
    • InChIKey: PUZPGWLYSCSDBO-UHFFFAOYSA-N
    • ほほえんだ: O=[N+](C1=CC=C(N2CCSCC2)C(F)=C1)[O-]

計算された属性

  • せいみつぶんしりょう: 242.05252693g/mol
  • どういたいしつりょう: 242.05252693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 74.4Ų

4-(2-fluoro-4-nitrophenyl)thiomorpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB488824-250 mg
4-(2-Fluoro-4-nitrophenyl)thiomorpholine; .
168828-70-4
250MG
€104.20 2023-04-20
eNovation Chemicals LLC
D763317-5g
Thiomorpholine, 4-(2-fluoro-4-nitrophenyl)-
168828-70-4 95%
5g
$160 2024-06-07
Ambeed
A514357-5g
4-(2-Fluoro-4-nitrophenyl)thiomorpholine
168828-70-4 97%
5g
$54.0 2025-02-21
eNovation Chemicals LLC
Y1221971-25g
4-(2-Fluoro-4-nitrophenyl)thiomorpholine
168828-70-4 95%
25g
$1200 2024-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X23675-1g
4-(2-Fluoro-4-nitrophenyl)thiomorpholine
168828-70-4 97%
1g
¥139.0 2024-07-18
eNovation Chemicals LLC
D763317-25g
Thiomorpholine, 4-(2-fluoro-4-nitrophenyl)-
168828-70-4 95%
25g
$535 2024-06-07
abcr
AB488824-5 g
4-(2-Fluoro-4-nitrophenyl)thiomorpholine; .
168828-70-4
5g
€476.70 2023-04-20
A2B Chem LLC
AA90925-250mg
4-(2-Fluoro-4-nitrophenyl)thiomorpholine
168828-70-4 97%
250mg
$10.00 2024-04-20
A2B Chem LLC
AA90925-25g
4-(2-Fluoro-4-nitrophenyl)thiomorpholine
168828-70-4 97%
25g
$249.00 2024-04-20
1PlusChem
1P001YRX-250mg
Thiomorpholine, 4-(2-fluoro-4-nitrophenyl)-
168828-70-4 97%
250mg
$4.00 2025-02-19

4-(2-fluoro-4-nitrophenyl)thiomorpholine 関連文献

4-(2-fluoro-4-nitrophenyl)thiomorpholineに関する追加情報

Introduction to 4-(2-fluoro-4-nitrophenyl)thiomorpholine (CAS No. 168828-70-4)

4-(2-fluoro-4-nitrophenyl)thiomorpholine, identified by the Chemical Abstracts Service Number (CAS No.) 168828-70-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiomorpholine class, a structural motif known for its versatility in drug design due to its ability to form stable hydrogen bonds and interact with biological targets. The presence of both fluoro and nitro substituents on the aromatic ring introduces unique electronic and steric properties, making this molecule a promising candidate for further exploration in medicinal chemistry.

The fluoro group at the 2-position of the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, while the nitro group at the 4-position contributes to electron-withdrawing effects, influencing its reactivity and binding affinity. These structural features make 4-(2-fluoro-4-nitrophenyl)thiomorpholine a valuable scaffold for developing novel therapeutic agents. Recent studies have highlighted its potential in modulating various biological pathways, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions.

In recent years, there has been a surge in research focused on identifying small-molecule modulators that can interact with complex biological systems. The thiomorpholine core has been extensively studied for its role in enhancing binding affinity and selectivity towards target proteins. For instance, derivatives of thiomorpholine have shown promise in inhibiting enzymes involved in pain signaling, neurodegeneration, and autoimmune diseases. The introduction of fluorine and nitro substituents into this framework has further expanded its pharmacological potential.

One of the most compelling aspects of 4-(2-fluoro-4-nitrophenyl)thiomorpholine is its ability to engage with a wide range of biological targets. Preliminary computational studies suggest that this compound can interact with both protein and nucleic acid targets, making it a versatile tool for drug discovery. The fluoro group, in particular, has been shown to improve binding kinetics by enhancing hydrophobic interactions, while the nitro group can participate in hydrogen bonding or even redox reactions depending on the biological context.

Recent experimental data has begun to unravel the mechanistic basis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine's pharmacological effects. In vitro assays have demonstrated its ability to modulate enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain pathways. Additionally, studies suggest that this compound may interact with neurotransmitter receptors, potentially making it useful in treating conditions such as depression and anxiety.

The synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine presents unique challenges due to the sensitivity of the thiomorpholine ring and the need for precise functional group manipulation. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high purity. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of the desired aromatic core, while protecting group strategies have allowed for selective functionalization at multiple sites.

The potential therapeutic applications of 4-(2-fluoro-4-nitrophenyl)thiomorpholine are vast. Given its structural similarities to known bioactive molecules, it is reasonable to hypothesize that it could serve as a lead compound for further optimization towards specific therapeutic targets. For example, derivatives of this molecule might be developed into novel anticonvulsants or anti-inflammatory agents by fine-tuning their binding properties through structure-activity relationship (SAR) studies.

Future research directions may include exploring the compound's role in drug-receptor interactions at a molecular level using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Understanding how fluoro and nitro substituents influence binding affinity will provide critical insights into optimizing drug design strategies. Additionally, preclinical studies will be essential to assess its safety profile and pharmacokinetic properties before moving into human trials.

The integration of computational chemistry with experimental pharmacology has accelerated the discovery process for compounds like 4-(2-fluoro-4-nitrophenyl)thiomorpholine. Machine learning models can predict binding affinities and identify promising derivatives based on large datasets of known bioactive molecules. This approach not only saves time but also allows researchers to explore chemical space more efficiently, leading to faster development of novel therapeutics.

In conclusion,4-(2-fluoro-4-nitrophenyl)thiomorpholine (CAS No. 168828-70-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activity. Its potential applications span multiple therapeutic areas, making it an attractive candidate for further research and development. As our understanding of drug-receptor interactions continues to evolve,this compound will undoubtedly play a crucial role in shaping future treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:168828-70-4)4-(2-fluoro-4-nitrophenyl)thiomorpholine
A907772
清らかである:99%
はかる:25g
価格 ($):306.0